Product packaging for 2-Carbamoyl-1-methylpyridin-1-ium chloride(Cat. No.:CAS No. 21032-31-5)

2-Carbamoyl-1-methylpyridin-1-ium chloride

Cat. No.: B3049557
CAS No.: 21032-31-5
M. Wt: 172.61 g/mol
InChI Key: MYNGLNDEKALAFA-UHFFFAOYSA-N
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Description

2-Carbamoyl-1-methylpyridin-1-ium chloride is an organic salt with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . This compound is a key pyridinium derivative offered at a high purity level (98% and above) and is characterized using techniques such as NMR, HPLC, and IR spectroscopy . In research and development, it serves as a precursor for the synthesis of active ingredients in pesticides, demonstrating insecticidal or bactericidal effects . Furthermore, its structural similarity to pyridinium-2-carbaldoximes, which are studied as cholinesterase reactivators, suggests potential research value in biochemistry and toxicology . These types of compounds are designed to reactivate the enzyme acetylcholinesterase, which is irreversibly inhibited by organophosphate-based nerve agents and pesticides, representing a causal treatment approach in antidote research . The product should be stored tightly sealed at 2-8°C, away from moisture and light . Appropriate personal protective equipment, including gloves and safety glasses, is recommended for handling . This product is designated for research use only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O B3049557 2-Carbamoyl-1-methylpyridin-1-ium chloride CAS No. 21032-31-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxamide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNGLNDEKALAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545796
Record name 2-Carbamoyl-1-methylpyridin-1-ium chloride
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Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21032-31-5
Record name Pyridinium, 2-(aminocarbonyl)-1-methyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21032-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carbamoyl-1-methylpyridin-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance Within Quaternary Pyridinium Chemistry

Quaternary pyridinium (B92312) salts are a versatile and well-known class of substances with a vast array of applications in chemistry, biochemistry, and material science. researchgate.net These compounds are synthesized by the reaction of pyridine (B92270) or its derivatives with agents like alkyl halides, leading to the formation of a quaternary nitrogen atom within the heterocyclic ring. pharmaguideline.com This structural feature makes them useful as catalysts, surfactants, germicides, and electrolytes. researchgate.netjst.go.jp The functionalization of the pyridyl ring, either on the nitrogen or on the carbon atoms, allows for the tuning of chemical and electronic properties to suit specific applications. researchgate.net

Academic Research Trajectories and Scope

Academic research involving 2-Carbamoyl-1-methylpyridin-1-ium chloride is often linked to the field of medicinal and pharmaceutical chemistry. A significant research trajectory for this compound is its role as a known impurity and degradation product of Pralidoxime Chloride (also known as 2-PAM Chloride). Pralidoxime is a crucial antidote used in the treatment of organophosphate nerve agent poisoning, and its mechanism involves the reactivation of the acetylcholinesterase enzyme. drdo.gov.in

Consequently, much of the research scope for this compound involves its synthesis, detection, and characterization as part of the quality control and stability studies of Pralidoxime. Understanding the formation and properties of such impurities is vital for ensuring the purity and efficacy of the active pharmaceutical ingredient.

Broader research on related carbamoyl (B1232498) pyridinium (B92312) compounds explores their synthesis and potential applications. For example, processes have been developed for synthesizing various carbamoyl pyridinium compounds by reacting a pyridine (B92270) derivative with a carbamoyl halide. epo.org Furthermore, research into compounds like 3-carbamoyl-1-(pyridin-2-ylmethyl)pyridinium highlights their use as ligands in the synthesis of coordination compounds and for their potential pharmacological properties. lookchem.com

Structural Context Within N Substituted Pyridinium Salts

Quaternization Strategies for Pyridine (B92270) Derivatives

Quaternization of the nitrogen atom in the pyridine ring is a fundamental transformation in the synthesis of pyridinium salts. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium cation.

Direct N-Methylation Approaches

A direct and common method for the synthesis of N-methylpyridinium salts is the N-alkylation of the corresponding pyridine derivative with a methylating agent. In the case of this compound, this involves the direct methylation of 2-carbamoylpyridine (also known as picolinamide).

A relevant example for a similar structure, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, involves the reaction of N-benzyl-4-pyridinecarboxamide with methyl iodide. nih.gov In this procedure, the pyridine derivative is dissolved in a suitable solvent, such as acetone (B3395972), and treated with methyl iodide. The reaction mixture is then heated to facilitate the quaternization process. nih.gov The resulting N-methylpyridinium salt typically precipitates from the solution upon cooling and can be isolated by filtration. nih.gov

Table 1: Representative Conditions for Direct N-Methylation of a Pyridinecarboxamide Analog

Starting MaterialMethylating AgentSolventReaction ConditionsProduct
N-benzyl-4-pyridinecarboxamideMethyl iodideAcetoneStirring at 323 K for 5 hours4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide

This table is based on the synthesis of a closely related analog and illustrates a potential pathway for the synthesis of this compound. nih.gov

The choice of methylating agent can vary, with methyl iodide and dimethyl sulfate (B86663) being common options. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.

Approaches Involving Carbamoyl Halides

An alternative strategy for the synthesis of carbamoylpyridinium compounds involves the use of carbamoyl halides. A patented process describes the synthesis of sulfoalkyl-substituted carbamoyl pyridinium compounds by reacting a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine and a ketone solvent. epo.org

In this method, the pyridine derivative, a tertiary amine (such as triethylamine), and the carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) are heated in a solvent like acetone. epo.org The desired carbamoyl pyridinium compound, along with a tertiary ammonium (B1175870) halide byproduct, precipitates from the reaction mixture and can be recovered. epo.org

Table 2: General Conditions for the Synthesis of Carbamoyl Pyridinium Compounds Using Carbamoyl Halides

Pyridine DerivativeCarbamoyl HalideBaseSolventReaction Conditions
Pyridine-4-ethanesulfonic acidN,N-Dimethylcarbamoyl chlorideTriethylamineAcetoneReflux for 1 hour
Pyridine-4-ethanesulfonic acidN,N-Diethylcarbamoyl chlorideTriethylamineAcetoneReflux for 1 hour

This table is based on a patented process for sulfo-substituted carbamoyl pyridinium compounds and demonstrates the general applicability of carbamoyl halides in their synthesis. epo.org

While this method has been described for pyridine sulfonic acids, the principle could potentially be adapted for the synthesis of other carbamoylpyridinium derivatives.

Synthesis of N-Carbamoyl Pyridinium Salts via Pyridinium Ylide Alkylation Strategies

A more recent and versatile approach for the synthesis of N-carbamoyl pyridinium salts involves the alkylation of pyridinium ylides. researchgate.netresearchgate.netchemrxiv.orgnih.gov This strategy allows for the structural diversification of N-carbamoyl pyridinium salts. researchgate.netresearchgate.netchemrxiv.orgnih.gov

The general method involves the generation of a pyridinium ylide from a suitable N-aminopyridinium salt precursor. This ylide, being a potent nucleophile, can then be reacted with an alkylating agent to introduce the desired substituent on the exocyclic nitrogen atom. This method has been shown to be tolerant of a wide array of pyridinium scaffolds and electrophiles, enabling the synthesis of structurally diverse and complex pyridinium salts. researchgate.netresearchgate.netchemrxiv.orgnih.gov

Preparation of Related Carbamoylpyridinium Derivatives and Analogues

The synthesis of the broader class of carbamoylpyridinium derivatives and their analogs can be accomplished through condensation reactions and multi-component strategies, which offer pathways to construct the pyridinium ring system with the desired functionalities.

Condensation Reactions with Pyridinium Salts

The condensation of pyrylium (B1242799) salts with primary amines or hydrazides is a well-established method for the synthesis of pyridinium salts. nih.govnih.gov This approach is particularly useful for preparing N-substituted pyridinium salts, including those with carbamoyl functionalities.

The reaction involves the nucleophilic attack of the amine or hydrazide on the pyrylium ring, leading to a ring-opening and subsequent ring-closing cascade to form the corresponding pyridinium salt. The substitution pattern of the resulting pyridinium salt is determined by the substituents on the starting pyrylium salt. This method has been successfully employed for the synthesis of a series of N-carbamoyl pyridinium salts through the condensation of pyrylium salts with hydrazine (B178648) carboxylates. nih.gov

Multi-component Reactions for Pyridinium-Containing Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyridinium-containing structures. nih.gov MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial portions of all the reactants.

While specific MCRs for the direct synthesis of this compound are not extensively documented, various MCRs for the synthesis of substituted pyridines are known. These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. nih.gov By carefully selecting the starting materials, it is conceivable that MCRs could be designed to afford carbamoyl-substituted pyridinium scaffolds, which could then be N-methylated in a subsequent step.

Stereoselective Synthesis of Pyridinium-Containing Compounds

The asymmetric synthesis of chiral pyridinium compounds and their derivatives is a significant area of research, primarily focusing on the creation of catalysts for enantioselective transformations or the synthesis of complex chiral molecules like piperidines.

One notable strategy involves the use of chiral catalysts to introduce stereocenters during the functionalization of the pyridine ring. For instance, the catalytic asymmetric C4-selective dearomative C-C bond formation of pyridinium salts has been achieved using a synergistic combination of a chiral copper catalyst and Grignard reagents. acs.org This method provides regio- and enantioselective access to chiral 1,4-dihydropyridine (B1200194) derivatives. acs.org While this demonstrates a transformation of a pyridinium salt, the principles of using chiral metal catalysts are foundational to stereoselective synthesis in this chemical space.

Another approach is the development of chiral nucleophilic pyridine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). acs.org These catalysts are designed with a chiral environment, for example, by placing a C(3)-benzylic trityl group over one face of the pyridine ring and a C(3)-benzylic acetoxy group on the other. acs.org Such catalysts have proven effective in promoting reactions like the enantioselective Steglich rearrangement of enol carbonates to form azlactones with an asymmetric quaternary carbon. acs.org The synthesis of these chiral pyridinium-based catalysts themselves involves multi-step sequences starting from chiral precursors. acs.org

Furthermore, enantiomerically pure C2-symmetric bis-pyridinium salts have been synthesized and employed as organocatalysts in metal-free Diels-Alder reactions. thieme-connect.com These catalysts are typically prepared through the condensation of 2-pyridyl-carboxyaldehydes with a chiral diamine, such as 1,1'-binaphthyl-2,2'-diamine. thieme-connect.com The resulting chiral bis-imines, when protonated to form the pyridinium salts, can catalyze cycloaddition reactions with modest to good enantioselectivity. thieme-connect.com

The synthesis of chiral piperidines from pyridinium salt precursors also highlights stereoselective methodologies. A rhodium-catalyzed asymmetric reductive transamination has been developed for the preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the resulting piperidine (B6355638) ring. dicp.ac.cn

The table below summarizes key findings in the stereoselective synthesis of pyridinium-containing compounds, which are analogous in approach to what could be applied for chiral derivatives of this compound.

MethodologyCatalyst/ReagentProduct TypeKey FindingsReference
Asymmetric DearomatizationChiral Copper Catalyst / Grignard ReagentsChiral 1,4-DihydropyridinesAchieves high regio- and enantioselectivity in the C4-functionalization of pyridinium salts. acs.org
Chiral Nucleophilic CatalysisChiral DMAP Analogues (e.g., TADMAP)Asymmetric Quaternary Carbons (via Steglich Rearrangement)Catalyst design creates a specific chirotopic environment around the pyridine nitrogen. acs.org
Organocatalytic Diels-AlderC2-Symmetric Bis-pyridinium SaltsChiral CycloadductsMetal-free catalysis with enantioselectivity up to 55% for the exo isomer. thieme-connect.com
Asymmetric Reductive TransaminationRhodium Catalyst / Chiral Primary AmineChiral PiperidinesExcellent diastereo- and enantio-selectivities without the need for a chiral catalyst ligand. dicp.ac.cn

Green Chemistry Approaches in Carbamoyl Pyridinium Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridinium salts to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on alternative energy sources, environmentally benign solvents, and improved reaction conditions.

Ultrasound irradiation has emerged as a key technology in the eco-friendly synthesis of pyridinium-based ionic liquids. nih.govresearchgate.net The N-alkylation of pyridine derivatives, such as 4-dimethylaminopyridine, can be effectively carried out under ultrasonic conditions, often leading to reduced reaction times and high yields. nih.govresearchgate.net For example, the synthesis of various functionalized 4-dimethylaminopyridinium ILs was achieved in 79-85% yield. researchgate.net This method avoids the prolonged heating often required in conventional methods. proquest.com

Microwave-assisted synthesis is another energy-efficient method that has been successfully applied to the quaternization of pyridine derivatives. proquest.com When compared to conventional heating, microwave synthesis in acetone as a solvent has been shown to be significantly faster and provide higher yields of quaternary pyridinium salts. proquest.com

The replacement of volatile and often harmful organic solvents is a central goal of green chemistry. In this context, deep eutectic solvents (DESs) have been explored as environmentally friendly alternatives for the synthesis of pyridinium salts. proquest.com While syntheses in DESs like choline (B1196258) chloride:urea have been successful, the yields have been reported to be lower than those obtained with microwave-assisted methods in traditional organic solvents. proquest.com Nevertheless, the use of DESs represents a promising avenue for greener synthesis protocols. proquest.com

The choice of solvent plays a critical role in the sustainability of a synthetic process. researchgate.net Studies on the synthesis of pyridinium-based ionic liquids have shown that solvents like ethanol (B145695) can be effective, offering a more environmentally friendly option compared to traditional solvents like acetonitrile (B52724) or dimethylformamide. proquest.comresearchgate.net

The table below presents a summary of green chemistry approaches relevant to the synthesis of carbamoyl pyridinium compounds.

Green ApproachMethodologySolvent/ConditionsAdvantagesReference
Alternative Energy SourceUltrasound IrradiationToluene or DichloromethaneReduced reaction times and high yields in N-alkylation and anion metathesis reactions. nih.govresearchgate.net
Alternative Energy SourceMicrowave SynthesisAcetoneSignificantly faster reactions and higher yields compared to conventional heating. proquest.com
Alternative SolventsDeep Eutectic Solvents (DESs)Choline chloride:ureaEnvironmentally friendly alternative to conventional organic solvents, although yields may be lower. proquest.com
Sustainable SolventsUse of EthanolEthanolEthanol has been found to be a productively good solvent for the synthesis of certain pyridinium salts. researchgate.net

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Carbamoyl-1-methylpyridin-1-ium chloride in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unequivocal structural assignment. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the 2-Carbamoyl-1-methylpyridin-1-ium cation, distinct signals are expected for the methyl protons, the protons of the pyridinium (B92312) ring, and the amide protons. The chemical shifts are influenced by the positive charge on the nitrogen atom, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. Key signals include the carbon of the methyl group, the carbons of the pyridinium ring, and the carbonyl carbon of the amide group. chemicalbook.com Similar to ¹H NMR, the carbons in the pyridinium ring are deshielded due to the quaternized nitrogen.

NucleusTypical Chemical Shift Range (ppm)Expected MultiplicityAssignment
¹H~4.4Singlet (s)N-CH₃ (Methyl protons)
¹H~7.5-9.5Doublet (d), Triplet (t)Pyridinium ring protons
¹H~7.0-8.5Broad Singlet (br s)-CONH₂ (Amide protons)
¹³C~48-N-CH₃ (Methyl carbon)
¹³C~125-150-Pyridinium ring carbons
¹³C~165-C=O (Carbonyl carbon)

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes include the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, C-N stretching, and vibrations associated with the aromatic pyridinium ring. The presence and position of these bands provide confirmatory evidence for the compound's structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3100N-H StretchAmide (-CONH₂)
~1680C=O Stretch (Amide I band)Carbonyl (-C=O)
~1600N-H Bend (Amide II band)Amide (-CONH₂)
1600 - 1450C=C and C=N Ring StretchPyridinium Ring
~1420C-N StretchAmide (-C-N)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the mass of the intact cation and to study its fragmentation patterns. The molecular formula of the cation is C₇H₉N₂O⁺, with a monoisotopic mass of approximately 137.06 Da. chemspider.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.

TechniqueInformation ObtainedExpected Value for C₇H₉N₂O⁺
Mass Spectrometry (MS)Mass-to-charge ratio (m/z) of the cation~137.1
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental composition137.0604

X-ray Crystallography for Solid-State Structure Determination

Crystallographic ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the repeating unit of the crystal.
Bond Lengths and AnglesPrecise measurements of the distances and angles between atoms.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Given its polar and ionic nature, reversed-phase HPLC is a common approach.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is typically used for detection, as the pyridinium ring is chromophoric.

ParameterTypical Conditions
ColumnReversed-phase C18 or C8
Mobile PhaseA mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile or methanol)
DetectionUV spectrophotometry (e.g., at 260 nm)
Flow Rate0.5 - 1.5 mL/min

Due to its ionic nature, separating this compound on a standard reversed-phase column can be challenging due to poor retention. Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly well-suited for ionic compounds. chromatographyonline.comtechnologynetworks.com

In this technique, an ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonate) is added to the mobile phase. chromatographyonline.com This reagent has an opposite charge to the analyte and a hydrophobic tail. It forms a neutral ion pair with the cationic analyte, increasing its hydrophobicity and promoting its retention on the nonpolar stationary phase. thermofisher.com This allows for better separation and peak shape.

Capillary Electrophoresis for Pyridinium Cation Analysis

Capillary Electrophoresis (CE) stands as a powerful and highly efficient analytical technique for the separation and analysis of ionic species, making it particularly suitable for the positively charged 2-Carbamoyl-1-methylpyridin-1-ium cation. The primary advantages of CE include its high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and straightforward instrumentation. oup.comresearchgate.net The separation principle in CE is based on the differential migration of analytes within a narrow-bore, fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution, allowing for effective separation based on the charge-to-size ratio of the analytes.

For the analysis of the 2-Carbamoyl-1-methylpyridin-1-ium cation, two primary modes of capillary electrophoresis are particularly relevant: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE)

CZE is the most fundamental and widely utilized mode of CE for separating charged molecules. nih.gov In this technique, the capillary is filled with a simple buffer solution, and the separation is governed by the differences in the electrophoretic mobilities of the analytes. As a cationic species, 2-Carbamoyl-1-methylpyridin-1-ium would migrate toward the cathode (negative electrode). The separation from other components in a sample matrix is achieved based on its unique charge and hydrodynamic size.

The development of a robust CZE method requires the optimization of several key parameters. The composition and pH of the background electrolyte are critical. For cationic pyridines, acidic buffers, such as sodium dihydrogen phosphate at a pH of around 2.1, are often employed to ensure the analytes remain fully protonated and to control the electroosmotic flow. oup.com Other parameters, including applied voltage, capillary dimensions, temperature, and injection volume, must also be carefully controlled to achieve reproducible and high-resolution separations. mdpi.com

Table 1: Typical CZE Parameters for Analysis of Pyridine-Related Compounds This table presents typical starting conditions for the analysis of pyridinium cations based on established methods for similar compounds. oup.commdpi.com

ParameterTypical Value/ConditionPurpose
Background Electrolyte (BGE) 25-50 mM Sodium Phosphate or Borate BufferProvides conductivity and maintains a stable pH.
pH 2.0 - 4.0Ensures the cation remains fully protonated and optimizes EOF.
Applied Voltage +25 to +30 kVDrives the separation; higher voltage reduces analysis time.
Capillary Type Fused-Silica (uncoated)Standard capillary material providing a negatively charged surface.
Capillary Dimensions 50-75 µm internal diameter, 50-60 cm total lengthBalances sample capacity, efficiency, and heat dissipation.
Temperature 25 °CMaintained constant to ensure reproducible migration times.
Injection Mode Hydrodynamic (e.g., 50 mbar for 5-10 s)Introduces a precise volume of sample into the capillary.
Detection UV Absorbance (e.g., 250-260 nm)Monitors the analyte as it passes the detector window.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a hybrid of electrophoresis and chromatography that extends the utility of CE to the simultaneous analysis of both ionic and neutral compounds. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org These surfactants form micelles, which act as a pseudo-stationary phase.

The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.govwikipedia.org While the 2-Carbamoyl-1-methylpyridin-1-ium cation is hydrophilic and would primarily reside in the aqueous phase, MEKC is invaluable for impurity profiling where it might need to be separated from potential neutral starting materials, reagents, or degradation products. Analytes that are more hydrophobic will interact more strongly with the micelles and migrate more slowly, allowing for their separation from the main cationic species. wikipedia.org This capability makes MEKC a versatile tool for comprehensive purity assessments.

Table 2: Comparison of CE Modes for 2-Carbamoyl-1-methylpyridin-1-ium Analysis This interactive table compares the principles and applications of CZE and MEKC for the analysis of the target pyridinium cation.

FeatureCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Separation Principle Differential migration based on charge-to-size ratio in a buffer.Differential partitioning between an aqueous phase and a micellar pseudo-stationary phase. nih.gov
Primary Analytes Charged species (ions).Charged and neutral species. wikipedia.org
Application for Target Cation Direct quantification and separation from other ionic impurities.Purity analysis; simultaneous separation from neutral and ionic impurities.
BGE Composition Simple buffer (e.g., phosphate, borate). oup.comBuffer containing a surfactant (e.g., SDS) above its CMC. wikipedia.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Computations for Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules, making it highly suitable for exploring reaction mechanisms. For pyridinium (B92312) cations, DFT calculations can elucidate the thermodynamics and kinetics of various transformations, such as nucleophilic additions or redox reactions.

DFT calculations can be employed to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving 2-Carbamoyl-1-methylpyridin-1-ium chloride. These parameters indicate the spontaneity and energy changes associated with a chemical process. Furthermore, DFT is instrumental in locating transition state (TS) structures and calculating the associated activation energy (Ea) or activation free energy (ΔG‡), which are crucial for understanding reaction rates. mdpi.comnih.govnih.gov

For a hypothetical reaction, such as the nucleophilic addition of a hydroxide (B78521) ion to the pyridinium ring, DFT could be used to model the energy profile. This would involve optimizing the geometries of the reactants, the transition state, and the product, followed by frequency calculations to confirm their nature (as minima or saddle points on the potential energy surface) and to obtain thermodynamic corrections.

While specific values for this compound are not present in the available literature, a general representation of such calculated parameters is provided in the table below, based on typical DFT studies of organic reactions. nih.gov

ParameterDescriptionHypothetical Calculated Value (kcal/mol)
ΔH (Enthalpy of Reaction)The heat absorbed or released during a reaction at constant pressure.-15.0
ΔS (Entropy of Reaction)The change in the degree of disorder of the system during a reaction.-0.02
ΔG (Gibbs Free Energy)The maximum reversible work that may be performed by a thermodynamic system at constant temperature and pressure.-10.0
Ea (Activation Energy)The minimum amount of energy that must be provided for a reaction to occur.+20.0
ΔG‡ (Activation Free Energy)The free energy difference between the transition state and the reactants.+22.0

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound were not found in the searched literature.

The conformational flexibility of the carbamoyl (B1232498) group relative to the pyridinium ring is a key aspect of the structure of this compound. DFT calculations can be used to perform a systematic conformational analysis to identify stable conformers and the energy barriers for their interconversion. nih.gov By rotating the dihedral angle between the pyridinium ring and the carbamoyl group and calculating the energy at each step, a potential energy surface, or energy landscape, can be generated. This landscape reveals the most stable (lowest energy) conformations and the transition states connecting them. researchgate.net

For this compound, one would expect to find energy minima corresponding to planar or near-planar arrangements of the carbamoyl group with respect to the ring, stabilized by resonance, and higher energy conformations where the group is twisted. The energy barriers between these conformers would provide insight into the molecule's dynamic behavior in solution.

Reactions involving charged species like this compound are significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.orgresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.orgnih.govyoutube.com This approach allows for the calculation of solvation energies and the effect of the solvent on the energies of reactants, transition states, and products. nih.gov

For reactions of this compound, PCM calculations would be essential for obtaining realistic energetic data. The stabilization of the positive charge on the pyridinium ring by a polar solvent would significantly impact both the thermodynamics and kinetics of its reactions. For instance, a polar solvent would likely stabilize the charged reactant more than a less polar transition state, potentially increasing the activation barrier compared to the gas phase. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound in a solvent, such as water, would involve placing the ion and a large number of solvent molecules in a simulation box and calculating their trajectories based on a force field that describes the interatomic interactions. mdpi.com

Such simulations can provide detailed insights into:

Solvation Structure: The arrangement of solvent molecules around the cation, including the formation of hydrogen bonds between water and the carbamoyl group.

Conformational Dynamics: The time-dependent changes in the conformation of the molecule, including the rotation of the carbamoyl group.

Transport Properties: The diffusion of the ion within the solvent.

While specific MD simulation studies on this compound were not identified, this technique is a powerful tool for understanding its behavior in a condensed phase.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly with DFT, can provide profound insights into the mechanisms of reactions involving this compound. By mapping out the potential energy surfaces for different possible reaction pathways, the most favorable mechanism can be identified. researchgate.net

The pyridinium ring in this compound has multiple electrophilic sites, primarily the C2, C4, and C6 positions. Nucleophilic attack can potentially occur at these positions. DFT calculations can be used to predict the regioselectivity of such reactions. rsc.org

The regioselectivity can be rationalized by analyzing the electronic structure of the cation. Methods to predict the most likely site of attack include:

Analysis of Frontier Molecular Orbitals (FMOs): The site with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is often the most susceptible to nucleophilic attack.

Calculation of Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, with the most positive regions indicating electrophilic centers.

Comparison of Transition State Energies: The most direct method is to calculate the activation energies for nucleophilic attack at each possible position (C2, C4, and C6). The pathway with the lowest activation barrier will be the kinetically favored one. researchgate.net

For this compound, the presence of the carbamoyl group at the C2 position would sterically hinder attack at this site. Therefore, nucleophilic attack might be favored at the C4 or C6 positions. Computational studies would be invaluable in quantifying these effects and making a definitive prediction.

Advanced Synthetic Applications of 2 Carbamoyl 1 Methylpyridin 1 Ium Chloride and Pyridinium Salts

Pyridinium (B92312) Salts as Reagents in Organic Synthesis

Pyridinium salts, including 2-Carbamoyl-1-methylpyridin-1-ium chloride, are recognized for their utility as stable, easy-to-handle precursors for a variety of reactive intermediates. Their inherent positive charge and the nature of the substituents on the pyridine (B92270) ring dictate their reactivity and synthetic applications.

Precursors for Complex Molecular Architectures

The transformation of pyridinium salts into more complex structures is a cornerstone of their application in organic synthesis. While specific examples detailing the use of this compound as a direct precursor for elaborate molecular frameworks are not extensively documented in publicly available literature, the broader class of N-alkyl pyridinium salts serves as a valuable proxy for understanding its potential. For instance, the Zincke reaction, which involves the ring-opening of pyridinium salts with amines, provides a classic method for generating dienals, which are versatile intermediates for subsequent cycloaddition reactions and the synthesis of complex natural products.

The general reactivity of pyridinium salts allows them to be precursors to a variety of functional groups and heterocyclic systems. The carbamoyl (B1232498) group at the 2-position of this compound, being an amide, could potentially participate in intramolecular reactions or be transformed into other functional groups, thereby expanding its utility in building complex molecules.

C-N Bond Forming Reactions

The construction of carbon-nitrogen bonds is a fundamental process in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Pyridinium salts can be instrumental in these transformations. While direct applications of this compound in C-N bond formation are not widely reported, related pyridinium systems offer insight into potential reaction pathways. For example, pyridinium salts can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of nitrogen-containing nucleophiles.

Furthermore, modern cross-coupling methodologies have expanded the toolkit for C-N bond formation. Although not specifically demonstrated for this compound, the development of transition-metal-catalyzed cross-coupling reactions involving pyridinium salt derivatives suggests a potential avenue for its application in constructing C-N bonds under mild and selective conditions.

Functionalization of Bioactive Molecules

The late-stage functionalization of bioactive molecules is a critical strategy in drug discovery for generating analogues with improved properties. The pyridine moiety is a common scaffold in pharmaceuticals, and its modification is of significant interest. Pyridinium salts can be employed to introduce specific functionalities onto complex, biologically active compounds. The reactivity of the pyridinium ring towards nucleophiles allows for the attachment of various substituents. The specific functionalization of bioactive molecules using this compound is an area that warrants further investigation, but the principles derived from other pyridinium salts suggest its potential in this domain.

Strategies for Site-Selective Pyridine C-H Functionalization

Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Achieving site-selectivity, however, remains a significant challenge due to the multiple C-H bonds present in the pyridine ring. Research in this area has led to the development of various strategies, including the use of directing groups and the manipulation of electronic properties.

For this compound, the presence of the carbamoyl group at the C2 position and the positive charge on the nitrogen atom significantly influences the electronic distribution within the ring, making the C4 and C6 positions more susceptible to nucleophilic attack. This intrinsic reactivity can be exploited for site-selective functionalization. While specific studies on the C-H functionalization of this compound are limited, the general principles of pyridine chemistry suggest that this compound could be a valuable substrate for developing new site-selective methodologies.

Development of Novel Aminating Reagents

The development of new reagents for the introduction of amino groups is a continuous effort in organic synthesis. Pyridinium salts have been investigated as precursors for aminating agents. For instance, N-aminopyridinium salts can serve as sources of the "NH2" group in various transformations. Although this compound is not an N-aminopyridinium salt, its structure could potentially be modified to generate novel aminating reagents. The carbamoyl group could be derivatized or the pyridinium ring could be functionalized to create a precursor that, upon activation, releases an aminating species. This remains a speculative but intriguing area for future research.

Catalysis and Photoredox Chemistry Involving Pyridinium Salts

In recent years, pyridinium salts have gained significant attention for their role in catalysis, particularly in the realm of photoredox chemistry. The electron-accepting nature of the pyridinium ring makes these compounds excellent candidates for single-electron transfer processes.

Derivatives and Analogues of 2 Carbamoyl 1 Methylpyridin 1 Ium Chloride: Synthesis and Reactivity

Structure-Reactivity Relationships in Carbamoylpyridinium Systems

The reactivity of carbamoylpyridinium systems is intricately linked to the electronic and steric interplay between the carbamoyl (B1232498) group, the pyridinium (B92312) ring, and any additional substituents. The positively charged pyridinium ring is a strong electron-withdrawing group, which significantly influences the electron density of the entire molecule. This inherent electronic deficiency makes the pyridinium ring susceptible to nucleophilic attack, a characteristic feature of its reactivity.

Steric Effects: The position of the carbamoyl group at the 2-position introduces significant steric hindrance around the nitrogen atom and the adjacent C2 and C6 positions. This steric bulk can influence the regioselectivity of nucleophilic attack, often directing incoming nucleophiles to the less hindered C4 position. The size of the N-substituent on the carbamoyl group can further amplify these steric effects. In bimolecular nucleophilic substitution (SN2) type reactions involving the pyridinium salt, steric congestion around the reaction center can significantly impact the reaction rate, with bulkier substituents hindering the approach of the nucleophile. chem-soc.si

The interplay of these electronic and steric factors is crucial in designing and predicting the reactivity of carbamoylpyridinium salts in various chemical transformations, including reduction, oxidation, and cycloaddition reactions. nih.gov

Pyridinium Derivatives with Varying Substitution Patterns

The introduction of various substituents onto the pyridinium ring of 2-carbamoyl-1-methylpyridin-1-ium chloride allows for the fine-tuning of its chemical and physical properties. A wide array of functional groups, including alkyl, halogen, cyano, carboxy, hydroxyimino, and nitro groups, can be incorporated, leading to a diverse library of derivatives with tailored reactivity.

Alkyl, Halogen, and Cyano Substitution

Alkyl Derivatives: The synthesis of alkyl-substituted 2-carbamoylpyridinium salts can be achieved through various methods, including the reaction of a pre-functionalized alkylpyridine with a methylating agent or by direct alkylation of a pyridinium salt. For instance, a Negishi cross-coupling of alkyl pyridinium salts with alkylzinc halides has been demonstrated as a viable method for creating alkyl-alkyl bonds. nih.gov The presence of alkyl groups, which are electron-donating, can influence the reduction potential of the pyridinium ring and the stability of any resulting radical intermediates. nih.gov

Halogen Derivatives: Halogenated pyridinium salts are valuable synthetic intermediates. The synthesis of 2-halogen-substituted pyridinium N-phenacylides has been reviewed, providing insights into the preparation of these compounds. researchgate.netresearchgate.net The introduction of a halogen atom, an electron-withdrawing group, increases the electrophilicity of the pyridinium ring. This makes the ring more susceptible to nucleophilic attack and can also serve as a handle for further functionalization through cross-coupling reactions.

Cyano Derivatives: The cyano group is a strong electron-withdrawing group that significantly impacts the electronic properties of the pyridinium ring. The synthesis of cyanopyridines can be achieved through methods such as the cyanation of pyridine (B92270) N-oxides. chem-soc.siresearchgate.net For instance, the reaction of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and potassium cyanide yields 2-cyano-4-amidopyridine. chem-soc.si The presence of a cyano group enhances the reactivity of the pyridinium ring towards nucleophiles and can participate in various chemical transformations.

SubstituentGeneral Effect on ReactivitySynthetic Approaches
Alkyl Electron-donating, may decrease electrophilicityNegishi cross-coupling, methylation of alkylpyridines
Halogen Electron-withdrawing, increases electrophilicityHalogenation of pyridines, reactions of halogenated pyridinium ylides
Cyano Strongly electron-withdrawing, enhances electrophilicityCyanation of pyridine N-oxides

This table provides a general overview of the effects and synthetic strategies for different substituents on the pyridinium ring.

Carboxy, Hydroxyimino, and Nitro Substitution

Carboxy Derivatives: Carboxy-substituted pyridinium salts can be prepared by the oxidation of a corresponding alkyl or hydroxymethyl group on the pyridine ring. These derivatives are interesting due to the presence of both a positive charge on the ring and a negatively charged carboxylate group, which can lead to the formation of zwitterionic structures or betaines. The synthesis of axially chiral 2-(3-carbamoylpyridine-2-yl) nicotinamide (B372718) pyridine salts has been reported, highlighting the preparation of complex carboxy-substituted pyridinium compounds. researchgate.net

Hydroxyimino Derivatives: While specific methods for the synthesis of 2-carbamoyl-hydroxyiminopyridinium salts are not extensively detailed in the provided context, the synthesis of N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines from N-substitutedimino-pyridinium ylides suggests a potential route. epo.org The hydroxyimino group can act as a nucleophile and can participate in cyclization reactions.

Nitro Derivatives: The nitro group is a very strong electron-withdrawing group that dramatically increases the electrophilicity of the pyridinium ring. The Hantzsch synthesis of nitro- and dinitropyridines provides a pathway to these highly activated systems. researchgate.net The synthesis of bioactive molecules often utilizes nitropyridines as key intermediates. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov The high reactivity of nitropyridinium salts makes them valuable precursors for a variety of transformations.

SubstituentGeneral Effect on ReactivitySynthetic Approaches
Carboxy Can form zwitterions, influences solubilityOxidation of alkyl/hydroxymethyl groups
Hydroxyimino Can act as a nucleophile, potential for cyclizationsFrom corresponding imino-pyridinium ylides
Nitro Strongly electron-withdrawing, highly activates the ringHantzsch synthesis, nitration of pyridines

This table summarizes the effects and synthetic routes for carboxy, hydroxyimino, and nitro substituents on the pyridinium ring.

Bis-pyridinium Salts and Their Chemical Properties

Bis-pyridinium salts, also known as bis-quaternary ammonium (B1175870) salts, are compounds containing two pyridinium rings linked by a spacer. These molecules have garnered significant interest due to their unique structural features and diverse biological activities. The chemical properties of bis-pyridinium salts derived from or analogous to 2-carbamoylpyridine are influenced by the nature of the linker and the substituents on the pyridinium rings.

The synthesis of bis-pyridinium salts typically involves the reaction of a dihaloalkane with two equivalents of the corresponding pyridine derivative. The nature of the linker can vary from a simple polymethylene chain to more complex aromatic or rigid spacers. The chemical properties of these salts, such as solubility and thermal stability, are dependent on the linker and the counter-ions. The presence of two positive charges in close proximity can also lead to interesting electrochemical properties and applications in materials science. rsc.org

N-Functionalized Pyridinium Salts with Diverse N-Substituents

The functionalization of the exocyclic nitrogen of the carbamoyl group in 2-carbamoylpyridinium salts opens up a vast chemical space for creating derivatives with novel properties and reactivity. A recently developed pyridinium ylide-alkylation strategy provides a versatile method for accessing N,N-disubstituted carbamoyl pyridinium salts. researchgate.net This method is tolerant of various pyridinium scaffolds and electrophiles, allowing for the synthesis of structurally diverse and chemically complex molecules. This strategy can be used to introduce a "click chemistry handle" or other valuable payloads onto the pyridinium salt. researchgate.net

Beyond this, other N-functionalized derivatives can be envisaged. For instance, N-amino pyridinium salts are valuable precursors for the generation of N-centered radicals and have been used in the direct amidation of arenes and heteroarenes. nih.govrsc.orgacs.org The synthesis of N-amino pyridinium salts can be achieved through the reaction of a pyridine with an aminating agent like hydroxylamine-O-sulfonic acid. nih.gov Similarly, N-alkoxyamines, which can be synthesized through various methods, could be incorporated to create N-alkoxycarbamoyl pyridinium salts, potentially leading to new reactivity patterns. researchgate.netchimia.ch

Betaines and Zwitterionic Pyridinium Structures

Pyridinium derivatives bearing both a positive charge on the ring and a negative charge on a substituent can exist as inner salts, known as betaines or zwitterions. researchgate.net These structures are characterized by charge separation within the same molecule and exhibit unique physical and chemical properties.

In the context of 2-carbamoylpyridinium derivatives, the introduction of an acidic proton on the carbamoyl nitrogen, coupled with a basic site elsewhere in the molecule, can lead to the formation of zwitterionic species. A relevant example is the crystal structure of zwitterionic 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate, which, although more complex, features a carbamoyl group attached to a positively charged pyridinium-like ring and a deprotonated carboxylate. This demonstrates the feasibility of zwitterion formation in related systems.

Amino acids are classic examples of zwitterions, existing with a protonated amino group and a deprotonated carboxylic acid group over a certain pH range. Similarly, a 2-carbamoylpyridinium derivative with a carboxy substituent could potentially form a zwitterionic structure through internal acid-base chemistry. The formation and stability of these zwitterionic forms are highly dependent on the pKa values of the acidic and basic groups and the polarity of the solvent.

Betaines are a specific class of zwitterions where the positive charge is on a quaternary ammonium group and cannot isomerize to a neutral form. L-carnitine is a naturally occurring carboxybetaine. nih.gov Synthetic zwitterionic betaine (B1666868) materials are of interest for their potential applications in biomedical devices due to their antifouling properties. nih.govrsc.org The synthesis of 2-carbamoylpyridinium derivatives designed to form stable betaine structures could lead to novel materials with interesting surface properties.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-Carbamoyl-1-methylpyridin-ium chloride in academic research?

  • Methodological Answer : Synthesis of pyridinium hydrochlorides often involves quaternization of the pyridine nitrogen with methylating agents (e.g., methyl chloride) followed by carbamoylation. For analogous compounds (e.g., pyrrolidinium hydrochlorides), crystallization in monoclinic space groups (e.g., P2₁/c) is achieved using slow evaporation in polar solvents like ethanol or methanol . Researchers must validate purity via elemental analysis, NMR, and X-ray diffraction (XRD), as commercial sources may lack analytical data .

Q. How is the crystal structure of 2-Carbamoyl-1-methylpyridin-1-ium chloride determined experimentally?

  • Methodological Answer : Single-crystal XRD is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL . Initial space-group determination can be automated with SHELXT, which integrates intensity statistics and Laue group symmetry . For visualization and hydrogen-bond analysis, Mercury CSD is recommended to map intermolecular interactions and void spaces .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and carbamoyl groups).
  • FT-IR : Identify N–H (carbamoyl, ~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for ionic species).
    Cross-validation with XRD data ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning) for this compound?

  • Methodological Answer :

  • Disorder : Use SHELXL’s PART and SUMP instructions to model split positions .
  • Twinning : Apply TWIN/BASF commands in SHELXL for matrix refinement. Validate with WinGX’s PLATON tool for twin-law detection .
  • Packing Contradictions : Mercury’s packing-similarity algorithm compares intermolecular motifs with Cambridge Structural Database (CSD) entries .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Iterative Design : Vary solvent polarity (e.g., DMF vs. ethanol) and temperature (25–60°C) to optimize quaternization efficiency.
  • In Situ Monitoring : Use Raman spectroscopy to track carbamoyl-group formation.
  • Crystallization Screening : Employ high-throughput methods (e.g., microbatch under oil) to identify ideal nucleation conditions, as demonstrated for structurally related hydrochlorides .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (e.g., Gaussian09) and compare bond lengths/angles with XRD data.
  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
  • Energy Frameworks : Model lattice energy contributions in Mercury to explain packing stability .

Q. What are the best practices for validating data reproducibility in structural studies?

  • Methodological Answer :

  • Cross-Validation : Compare XRD results with independent datasets (e.g., synchrotron vs. lab-source).
  • Rigorous Refinement : Use SHELXL’s L.S. constraints and RIGU restraints to prevent overfitting .
  • Public Deposition : Archive CIF files in repositories (e.g., CCDC) for peer scrutiny .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Scenario : NMR suggests purity, but XRD reveals impurities.
  • Resolution : Use WinGX’s SADABS for absorption corrections and re-process XRD data. Confirm via HPLC-MS to detect trace contaminants .
  • Case Study : For related hydrochlorides, conflicting space groups (P2₁/c vs. P2₁/n) were resolved by re-measuring unit-cell parameters at low temperature .

Recommended Tools and Workflows

Task Tool Key Features Reference
Structure SolutionSHELXTAutomated space-group determination, intensity statistics
RefinementSHELXLHandling disorder, twinning, and anisotropic displacement parameters
VisualizationMercuryHirshfeld surfaces, packing similarity, void analysis
Data ProcessingWinGXIntegration with SIR, PLATON, and ORTEP for geometry validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.